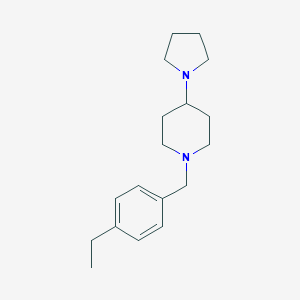
1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine, also known as EBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Scientific Research Applications
1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine has been studied for its potential applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function. 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine has also been investigated for its potential use as an antidepressant and anxiolytic agent.
Mechanism of Action
1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine acts as a selective dopamine transporter (DAT) inhibitor. It binds to the DAT protein and prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This mechanism is similar to that of cocaine and other psychostimulant drugs.
Biochemical and Physiological Effects:
1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine has been shown to increase extracellular dopamine levels in the brain, leading to enhanced dopamine signaling. This can result in improved cognitive function, motor control, and mood regulation. 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments is its specificity for the DAT protein. This allows researchers to selectively manipulate dopamine signaling without affecting other neurotransmitter systems. However, one limitation is that 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine has a relatively short half-life and can be rapidly metabolized in vivo. This can make it difficult to maintain consistent levels of the compound in the brain.
Future Directions
There are several potential future directions for research on 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine. One area of interest is the development of more potent and selective DAT inhibitors based on the structure of 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine. Another direction is the investigation of the long-term effects of 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine on dopamine signaling and neuronal function. Additionally, 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine could be studied in combination with other drugs to determine its potential as a therapeutic agent for various neurological disorders.
Synthesis Methods
The synthesis of 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine involves the reaction of 4-ethylbenzyl chloride with 1-pyrrolidine to form 1-(4-ethylbenzyl)-1-pyrrolidin-4-yl chloride. This intermediate is then reacted with piperidine to yield 1-(4-ethylbenzyl)-4-(1-pyrrolidinyl)piperidine. The purity of the compound can be improved by recrystallization from a suitable solvent.
properties
Product Name |
1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
Molecular Formula |
C18H28N2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C18H28N2/c1-2-16-5-7-17(8-6-16)15-19-13-9-18(10-14-19)20-11-3-4-12-20/h5-8,18H,2-4,9-15H2,1H3 |
InChI Key |
GPPSIDWCTTVRGC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3 |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)


![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)

![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)



